trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
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Description
“trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid” is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 . It is also known by the synonyms “trans-4-(Cbz-amino)cyclohexanecarboxylic Acid” and "trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C15H19NO4 . This indicates that it contains 15 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . It should be stored under inert gas and is sensitive to air .Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid involves the protection of the amine group, followed by the formation of the cyclohexane ring and the introduction of the carboxylic acid group.", "Starting Materials": [ "Benzyl carbamate", "Cyclohexanone", "Sodium borohydride", "Sodium hydroxide", "Chloroacetic acid", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Acetic anhydride", "Acetic acid", "Triethylamine", "N,N-Dimethylformamide", "N,N'-Dicyclohexylcarbodiimide", "Carbon tetrachloride", "Methylene chloride" ], "Reaction": [ "Benzyl carbamate is reacted with chloroacetic acid in the presence of sodium hydroxide to form benzyl carbamate glycine.", "Benzyl carbamate glycine is then reacted with cyclohexanone in the presence of sodium borohydride to form trans-4-(benzyloxycarbonylamino)cyclohexanol.", "The benzyloxycarbonyl group is then removed using hydrogen chloride in methanol to form trans-4-amino-cyclohexanol.", "The amine group is then protected with benzyl chloroformate to form trans-4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid.", "The carboxylic acid group is then introduced by reacting trans-4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid with acetic anhydride and triethylamine in N,N-dimethylformamide to form trans-4-(acetyloxy-carbonylamino)cyclohexanecarboxylic acid.", "The benzyl and acetyl protecting groups are then removed using carbon tetrachloride and methylene chloride to yield trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid." ] } | |
CAS No. |
220851-34-3 |
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18) |
InChI Key |
ZVMICQYOGWAOSU-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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